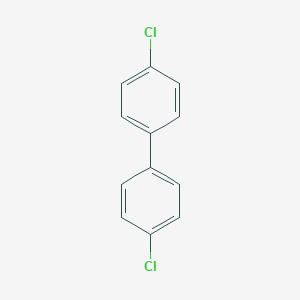

4,4'-Dichlorobiphenyl

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBRNEUEFCNVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022515 | |

| Record name | 4,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-68-2 | |

| Record name | 4,4′-Dichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichlorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOF6S5DT2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dichlorobiphenyl: Properties, Synthesis, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dichlorobiphenyl (PCB 15) is a specific congener of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants known for their environmental persistence and toxicological effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic pathways and toxicological significance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science who are engaged in the study of this compound.

Physical and Chemical Properties

This compound is a synthetic organic compound characterized by a biphenyl structure with chlorine atoms attached at the 4 and 4' positions.[1] Its lipophilic nature contributes to its bioaccumulation in fatty tissues.[1]

Tabulated Physical and Chemical Data

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some reported values, particularly for melting and boiling points, exhibit variability across different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈Cl₂ | [2] |

| Molecular Weight | 223.10 g/mol | [1][2] |

| CAS Number | 2050-68-2 | [2] |

| Appearance | Colorless fluid or white solid | |

| Odor | Nearly odorless | [3] |

| Melting Point | 142 - 145 °C | [4] |

| 149.3 °C | ||

| 288 °C | [5][6][7] | |

| Boiling Point | 314 - 320 °C | |

| 317 °C | [4] | |

| 289.78 °C (rough estimate) | [6][7] | |

| Water Solubility | 53 µg/L at 25 °C | [5][8][9] |

| 125 mg/L at 20 °C | [10] | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.6 | |

| 3.53 | [10] | |

| Vapor Pressure | 1.99 x 10⁻⁴ atm-m³/mole | [9] |

| Flash Point | 145.2 °C | [2] |

| >100 °C | [4] | |

| Density | 1.2490 g/cm³ (rough estimate) | [6][7][8] |

Experimental Protocols

Synthesis of this compound

The synthesis of symmetrical polychlorinated biphenyls like this compound can be achieved through coupling reactions of aryl halides. The Ullmann reaction is a classical and effective method.

Protocol: Ullmann Reaction for the Synthesis of this compound

Materials:

-

1-Chloro-4-iodobenzene

-

Copper powder, activated

-

Sand

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Activation of Copper Powder: Commercially available copper powder is washed successively with dilute hydrochloric acid, water, ethanol, and acetone, and then dried under vacuum.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a mixture of 1-chloro-4-iodobenzene and an excess of activated copper powder.

-

Reaction Execution: Heat the mixture in an oil bath to approximately 200-230°C with vigorous stirring under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is extracted with hot toluene. The copper and copper salts are removed by filtration.

-

Purification: The toluene extract is washed with dilute hydrochloric acid, followed by water, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Column Chromatography: The crude this compound is purified by column chromatography on silica gel using hexane as the eluent.

-

Recrystallization: The purified product can be further recrystallized from a suitable solvent such as ethanol or methanol to obtain pure crystals.

Purification by Recrystallization

Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

-

Decolorizing carbon (if necessary)

-

Filter paper

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

Procedure:

-

Solvent Selection: Dissolve a small amount of the crude product in a test tube with a few drops of the chosen solvent (e.g., ethanol) and heat to boiling. A suitable solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot ethanol required to completely dissolve the solid.

-

Decolorization (Optional): If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and the decolorizing carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The this compound will start to crystallize. The cooling can be completed in an ice bath to maximize the yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Analytical Methods

High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for the analysis of PCBs, including this compound.

Protocol: GC-MS Analysis of this compound

Instrumentation:

-

Gas Chromatograph with a capillary column (e.g., HP-5ms or equivalent)

-

Mass Spectrometer (capable of electron ionization)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 5°C/min to 300°C, hold for 5 minutes

-

-

Transfer Line Temperature: 280°C

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

-

SIM ions for this compound: m/z 222 (molecular ion), 224 (isotope peak), 152 (fragment ion)

-

Sample Preparation:

-

Extraction: Samples (e.g., soil, water, biological tissues) are extracted using appropriate techniques such as Soxhlet extraction, solid-phase extraction (SPE), or pressurized liquid extraction (PLE) with a suitable solvent like hexane or a hexane/acetone mixture.

-

Cleanup: The extract is cleaned up to remove interfering compounds. This can be achieved using techniques like gel permeation chromatography (GPC) or adsorption chromatography on silica or alumina.

-

Concentration: The cleaned extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Analysis: An aliquot of the concentrated extract is injected into the GC-MS system.

Biological Interactions and Toxicology

This compound, like other PCBs, exerts its toxic effects through various mechanisms, primarily involving the aryl hydrocarbon receptor (AhR).[11] Its metabolism is a critical factor in its toxicity and persistence in biological systems.

Metabolic Pathway

The metabolism of this compound is primarily carried out by the cytochrome P450 monooxygenase system in the liver.[1] This process involves the hydroxylation of the biphenyl rings, leading to the formation of more polar metabolites that can be more readily excreted.

Caption: Metabolic pathway of this compound.

Toxicological Workflow

The toxicity of this compound is initiated by its binding to the aryl hydrocarbon receptor (AhR), which leads to a cascade of downstream events culminating in adverse cellular effects.

Caption: Toxicological workflow of this compound.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties, experimental protocols for synthesis and analysis, and the biological interactions of this compound. The provided information, including tabulated data and detailed diagrams, serves as a comprehensive resource for professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of the characteristics and behavior of this compound is essential for assessing its environmental impact and toxicological risks, as well as for its potential use as a reference standard in research.

References

- 1. 4,4’-Dichlorobiphenyl | SIELC Technologies [sielc.com]

- 2. Metabolism of dichlorobiphenyls by highly purified isozymes of rat liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolism of dichlorobiphenyls by hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,4’-Dichlorodiphenyl sulfone | SIELC Technologies [sielc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C12H8Cl2 | CID 16308 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,4'-Dichlorobiphenyl CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4,4'-Dichlorobiphenyl (4,4'-DCB), a polychlorinated biphenyl (PCB) congener designated as PCB-15. The document covers its fundamental chemical and physical properties, spectroscopic data, detailed experimental protocols for its synthesis and analysis, and an examination of its metabolic pathways. All quantitative data are presented in a clear tabular format for ease of reference. This guide is intended to serve as a comprehensive resource for professionals in research, environmental science, and drug development who are working with or studying this compound.

Chemical Identity and Molecular Structure

This compound is an organic compound in which two benzene rings are joined by a single bond, with one chlorine atom attached to the para (4) position of each ring.

-

Synonyms: p,p'-Dichlorobiphenyl, PCB-15[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below. This data is essential for its handling, characterization, and analysis.

| Property | Value | Reference(s) |

| Molecular Weight | 223.10 g/mol | [3][5] |

| Melting Point | 148 °C | [1] |

| Boiling Point | 318.0 °C | |

| Water Solubility | 53 µg/L at 25 °C | |

| LogP (Octanol-Water) | 5.23 - 5.6 | [3] |

| Appearance | White crystalline solid | |

| ¹H NMR | Spectra available, shows characteristic aromatic proton signals. | [6] |

| ¹³C NMR | Spectra available, shows characteristic aromatic carbon signals. | |

| Infrared (IR) Spectrum | Characteristic peaks for C-H and C-Cl stretching in an aromatic system. | [3] |

| Mass Spectrum (EI) | Molecular ion (M+) peak at m/z 222, with isotopic peaks for chlorine. | [3][7] |

Experimental Protocols

Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound via a Grignard reaction.

Materials:

-

p-Chlorophenyl magnesium bromide

-

Thallous bromide

-

Benzene

-

Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid

-

Ether

-

Anhydrous Sodium Sulfate

-

Alumina

-

Chloroform

Procedure: [1]

-

Prepare a solution of p-chlorophenyl magnesium bromide (0.0395 mole) in a mixture of 25 mL of benzene and 25 mL of tetrahydrofuran.

-

To this solution, add 22.46 g (0.079 mole) of thallous bromide.

-

Stir and reflux the mixture under a nitrogen atmosphere for 7 hours.

-

After cooling, pour the reaction mixture into 150 mL of dilute hydrochloric acid.

-

Extract the product with two 30 mL portions of ether.

-

Combine the ether extracts and dry them over anhydrous sodium sulfate.

-

Remove the solvent by evaporation to yield the crude white product.

-

Purify the crude product by filtering it through a short column of alumina using chloroform as the eluent.

-

Evaporate the chloroform to obtain pure this compound. The expected melting point of the pure product is 148°C.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Newcrom R1 or C18 reverse-phase HPLC column

-

Acetonitrile (MeCN), HPLC grade

-

Water, HPLC grade

-

Phosphoric acid or Formic acid (for MS compatibility)

-

This compound standard

Procedure: [8]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. Acidify the mobile phase with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid. The exact ratio of acetonitrile to water should be optimized for the specific column and system to achieve good separation.

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Column: Newcrom R1 or C18 reverse-phase column

-

Mobile Phase: Acetonitrile/Water with acid (as prepared above)

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: Typically 10-20 µL

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).

-

-

Analysis: Inject the standards and the sample into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Metabolic Pathway

This compound undergoes metabolic transformation in biological systems, primarily through oxidation. The following diagram illustrates the major metabolic pathway observed in rabbits.

In rabbits, this compound is metabolized to three primary urinary metabolites: 4,4'-dichloro-3-biphenylol, 3,4'-dichloro-4-biphenylol, and 4'-chloro-4-biphenylol.[2] This process is believed to proceed through a 3,4-epoxide intermediate.[2] The formation of 3,4'-dichloro-4-biphenylol involves an NIH shift, which is a chemically-induced intramolecular migration of a substituent.[2] Human metabolites, such as 4,4'-Dichloro-3-biphenylol, have also been identified.[3]

Toxicity and Safety

This compound is classified as a persistent organic pollutant and may cause damage to organs through prolonged or repeated exposure.[3] It is also very toxic to aquatic life with long-lasting effects.[3] The primary routes of exposure are inhalation, oral, and dermal contact.[3] Due to its lipophilic nature, it tends to accumulate in fatty tissues.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Metabolism of 4,4′-dihalogenobiphenyls - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C12H8Cl2 | CID 16308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4-Dichlorobiphenyl | C12H10Cl2 | CID 70247368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. This compound(2050-68-2) 1H NMR spectrum [chemicalbook.com]

- 7. 1,1'-Biphenyl, 4,4'-dichloro- [webbook.nist.gov]

- 8. 4,4’-Dichlorobiphenyl | SIELC Technologies [sielc.com]

Synthesis of Pure 4,4'-Dichlorobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for producing high-purity 4,4'-dichlorobiphenyl. It details established methodologies, including the Ullmann reaction, the Gomberg-Bachmann reaction, and the Suzuki-Miyaura coupling, offering a comparative analysis of their respective advantages and limitations. The guide also outlines detailed protocols for purification and subsequent analytical characterization to ensure the final product meets stringent purity requirements.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several key chemical reactions. The choice of pathway often depends on factors such as desired yield, purity requirements, available starting materials, and scalability. This section explores three prominent methods: the Ullmann reaction, the Gomberg-Bachmann reaction, and the Suzuki-Miyaura coupling.

Ullmann Reaction

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls through the copper-induced coupling of aryl halides. In the context of this compound synthesis, this typically involves the homocoupling of a 4-chlorophenyl halide. The reaction is generally robust but often requires high temperatures.

Reaction Scheme:

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction provides a route to biaryls through the diazotization of an aniline followed by an aryl-aryl coupling reaction. For the synthesis of this compound, 4-chloroaniline serves as the starting material. This method is notable for its use of readily available precursors, though yields can be modest.[1]

Reaction Scheme:

-

Diazotization: 4-Cl-C6H4-NH2 + NaNO2 + 2HCl -> 4-Cl-C6H4-N2+Cl- + NaCl + 2H2O

-

Coupling: 4-Cl-C6H4-N2+Cl- + C6H5Cl -> 4-Cl-C6H4-C6H4-Cl + N2 + HCl

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a modern and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2] This method is renowned for its mild reaction conditions, high functional group tolerance, and often excellent yields.[2][3] For the synthesis of this compound, 4-chlorophenylboronic acid is coupled with a 4-chlorophenyl halide.

Reaction Scheme:

4-Cl-C6H4-B(OH)2 + 4-Cl-C6H4-Br + Base --(Pd catalyst)--> 4-Cl-C6H4-C6H4-Cl + Byproducts

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the different synthesis pathways for this compound, allowing for a direct comparison of their efficiencies.

| Synthesis Pathway | Starting Materials | Catalyst/Reagent | Typical Yield (%) | Typical Purity (%) | Reference |

| Ullmann Reaction | 1-Chloro-4-iodobenzene | Copper bronze | 40-60 | >95 | [4] |

| Gomberg-Bachmann | 4-Chloroaniline, Chlorobenzene | NaNO₂, HCl | 20-40 | >90 | |

| Suzuki-Miyaura | 4-Chlorophenylboronic acid, 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄, K₂CO₃ | 70-95 | >98 | [5] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Protocols

1. Ullmann Reaction Protocol

-

Starting Material: 1-Chloro-4-iodobenzene

-

Reagent: Activated Copper Bronze

-

Procedure:

-

In a round-bottom flask, combine 1-chloro-4-iodobenzene (1 equivalent) and activated copper bronze (2 equivalents).

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 200-230°C.[4]

-

Maintain the reaction at this temperature for 4-6 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., toluene or chloroform).

-

Filter the mixture to remove copper residues.

-

Wash the organic extract with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

2. Gomberg-Bachmann Reaction Protocol

-

Starting Material: 4-Chloroaniline

-

Reagents: Sodium Nitrite, Hydrochloric Acid, Chlorobenzene

-

Procedure:

-

Dissolve 4-chloroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

-

Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) while maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, add chlorobenzene (acting as both reactant and solvent).

-

Slowly add the cold diazonium salt solution to the chlorobenzene with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 1-2 hours, during which nitrogen gas will evolve.

-

Wash the reaction mixture with water and a dilute sodium bicarbonate solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the excess chlorobenzene by distillation to yield the crude this compound.

-

3. Suzuki-Miyaura Coupling Protocol

-

Starting Materials: 4-Chlorophenylboronic acid, 1-Bromo-4-chlorobenzene

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent: Toluene and Water

-

Procedure:

-

To a reaction flask, add 4-chlorophenylboronic acid (1.2 equivalents), 1-bromo-4-chlorobenzene (1 equivalent), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

-

Add a 3:1 mixture of toluene and water to the flask.

-

Heat the mixture to reflux (approximately 80-90°C) under an inert atmosphere for 12-24 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification Protocol: Recrystallization

High-purity this compound can be obtained by recrystallization of the crude product. The choice of solvent is critical for effective purification. A mixed solvent system of ethanol and water is often effective.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

To the hot filtrate, slowly add water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, which will induce the crystallization of pure this compound.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Analytical Characterization Protocols

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To assess the purity of the final product and identify any byproducts.

-

Typical Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

-

Expected Result: A major peak corresponding to this compound (m/z = 222, 224, 226) with a specific retention time.[6][7] The purity can be calculated from the peak area percentage.

2. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the synthesized compound.

-

Typical Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[6]

-

Detector: UV detector at a wavelength of 254 nm.

-

-

Expected Result: A single major peak corresponding to this compound. Purity is determined by the area percentage of the main peak.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the synthesized this compound.

-

¹H NMR (in CDCl₃):

-

¹³C NMR (in CDCl₃):

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and purification processes.

Caption: Overview of the three primary synthesis pathways for crude this compound.

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

Caption: Analytical workflow for the characterization and purity verification of synthesized this compound.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C12H8Cl2 | CID 16308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. rsc.org [rsc.org]

- 9. This compound(2050-68-2) 1H NMR spectrum [chemicalbook.com]

Metabolic Pathways of 4,4'-Dichlorobiphenyl in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Dichlorobiphenyl (4,4'-DCB), a lower-chlorinated polychlorinated biphenyl (PCB) congener, undergoes metabolic transformation in mammals primarily through oxidative pathways mediated by the cytochrome P450 (CYP450) enzyme system. This process is crucial for its detoxification and elimination from the body. The primary metabolic route involves hydroxylation, leading to the formation of several hydroxylated metabolites. These metabolites can then undergo further conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. This guide provides a comprehensive overview of the metabolic pathways of 4,4'-DCB in mammals, including quantitative data on its metabolism, detailed experimental protocols for its analysis, and visual representations of the metabolic processes.

Introduction

This compound is a member of the polychlorinated biphenyl (PCB) family of persistent organic pollutants.[1] Due to their lipophilic nature, PCBs can accumulate in fatty tissues.[1] The metabolism of PCBs is a critical determinant of their biological activity and toxicity. Understanding the metabolic fate of 4,4'-DCB is essential for assessing its potential health risks and for the development of strategies to mitigate its impact. This technical guide synthesizes the current knowledge on the biotransformation of 4,4'-DCB in mammalian systems.

Phase I Metabolism: Hydroxylation via Cytochrome P450

The initial and rate-limiting step in the metabolism of 4,4'-DCB is oxidation, catalyzed by the microsomal monooxygenase system, with cytochrome P450 enzymes playing a central role.[1] This process primarily involves the hydroxylation of the biphenyl rings.

Arene Oxide Intermediate and the NIH Shift

The hydroxylation of 4,4'-DCB is believed to proceed through the formation of a highly reactive arene oxide intermediate.[2] This intermediate can then rearrange to form various hydroxylated metabolites. A key mechanistic feature of this rearrangement is the "NIH shift," an intramolecular migration of a substituent (in this case, a chlorine atom) that occurs during the hydroxylation of aromatic rings.[2]

Identified Hydroxylated Metabolites

Studies using human hepatic microsomes have identified six primary hydroxylated metabolites of 4,4'-DCB.[2] The most abundant of these is 4,4'-dichloro-3-biphenylol.[2] The identified metabolites are:

-

4,4'-dichloro-3-biphenylol

-

4,4'-dichloro-2-biphenylol

-

3,4'-dichloro-4-biphenylol

-

4'-chloro-4-biphenylol

-

4'-chloro-3-biphenylol

-

4,4'-dichloro-3,3'-biphenyldiol

In rabbits, the three major urinary metabolites have been identified as 4,4′-dichlorobiphenyl-3-ol, 3,4′-dichlorobiphenyl-4-ol, and 4′-chlorobiphenyl-4-ol, which is consistent with a 3,4-epoxidation of the biphenyl nucleus followed by an NIH shift.[3]

Phase II Metabolism: Conjugation Reactions

Following hydroxylation, the phenolic metabolites of 4,4'-DCB can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

Glucuronidation

The most prominent conjugation reaction for hydroxylated 4,4'-DCB metabolites is glucuronidation. Human microsomal glucuronosyltransferase catalyzes the formation of the glucuronide of the major metabolite, 4,4'-dichloro-3-biphenylol, in the presence of uridine diphosphate glucuronic acid (UDPGA).[2]

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data on the metabolism of 4,4'-DCB.

Table 1: Kinetic Parameters of this compound Metabolism in Human Hepatic Microsomes [2]

| Parameter | Value |

| Km | 0.43 µM |

| Vmax | 1.2 pmol/mg microsomal protein/min |

Table 2: Identified Metabolites of this compound in Human Hepatic Microsomes [2]

| Metabolite | Relative Abundance |

| 4,4'-dichloro-3-biphenylol | Most abundant |

| 4,4'-dichloro-2-biphenylol | Identified |

| 3,4'-dichloro-4-biphenylol | Identified |

| 4'-chloro-4-biphenylol | Identified |

| 4'-chloro-3-biphenylol | Identified |

| 4,4'-dichloro-3,3'-biphenyldiol | Identified |

Toxicokinetics

Absorption and Distribution

Like other PCBs, 4,4'-DCB is absorbed through oral, dermal, and inhalation routes of exposure.[1] Due to its lipophilic nature, it tends to distribute to and accumulate in lipid-rich tissues such as the liver and adipose tissue.[1]

Excretion

The metabolism of 4,4'-DCB to more polar hydroxylated and conjugated metabolites is essential for its elimination. These metabolites are primarily excreted in the urine and bile. Studies in rats have shown that both urinary and biliary excretion are significant routes of elimination for PCB metabolites.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol describes a general procedure for studying the metabolism of 4,4'-DCB using mammalian liver microsomes.

Materials:

-

Pooled human or other mammalian liver microsomes

-

This compound (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Uridine diphosphate glucuronic acid (UDPGA) for Phase II studies

-

Acetonitrile or other suitable organic solvent to terminate the reaction

-

Internal standard for quantitative analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL final protein concentration), phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add 4,4'-DCB (e.g., in a small volume of a suitable solvent like DMSO, final concentration typically in the low µM range) to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), with gentle agitation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation for Analysis: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

-

Phase II Metabolism (Glucuronidation): For studying glucuronidation, include UDPGA (e.g., 2 mM) in the incubation mixture.

Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of hydroxylated 4,4'-DCB metabolites.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for separating PCB metabolites (e.g., a 5% phenyl-methylpolysiloxane column)

Sample Preparation:

-

Derivatization: The hydroxylated metabolites are often derivatized (e.g., methylation with diazomethane or silylation with BSTFA) to improve their chromatographic properties and sensitivity.

-

Extraction: The derivatized metabolites are extracted from the aqueous sample matrix using a suitable organic solvent (e.g., hexane or a mixture of hexane and dichloromethane).

-

Concentration: The organic extract is concentrated under a gentle stream of nitrogen before injection into the GC-MS.

GC-MS Conditions (Example):

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium, constant flow

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 300°C) at a controlled rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

MS Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of known metabolites or full scan mode for identification of unknown metabolites.

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for in vitro metabolism.

Conclusion

The metabolism of this compound in mammals is a multi-step process initiated by cytochrome P450-mediated hydroxylation, leading to the formation of several phenolic metabolites. The major metabolite, 4,4'-dichloro-3-biphenylol, can be further conjugated with glucuronic acid to facilitate its excretion. The formation of an arene oxide intermediate and the occurrence of the NIH shift are key mechanistic features of this metabolic pathway. While significant progress has been made in identifying the major metabolites and understanding the overall pathway, further research is needed to fully quantify the relative abundance of all metabolites in different species and to identify the specific CYP450 isozymes involved in each hydroxylation step. This detailed knowledge will be invaluable for a more accurate assessment of the risks associated with 4,4'-DCB exposure.

References

An In-Depth Technical Guide to the Toxicological Profile and Health Effects of 4,4'-Dichlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dichlorobiphenyl (4,4'-DCB), a congener of polychlorinated biphenyls (PCBs), is a persistent environmental pollutant with significant toxicological implications. This technical guide provides a comprehensive overview of the toxicological profile and health effects of 4,4'-DCB, intended for an audience of researchers, scientists, and drug development professionals. The document details the physicochemical properties, toxicokinetics, and mechanisms of toxicity, with a focus on its interaction with the aryl hydrocarbon receptor (AhR) and its disruptive effects on crucial signaling pathways. Quantitative toxicological data are summarized, and methodologies for key experimental protocols are described. This guide aims to serve as a critical resource for understanding the multifaceted toxicity of 4,4'-DCB and to inform future research and risk assessment efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,4'-DCB is fundamental to comprehending its environmental fate, bioavailability, and toxicological behavior. As a lipophilic compound, it readily partitions into fatty tissues, leading to bioaccumulation.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈Cl₂ | [1] |

| Molecular Weight | 223.1 g/mol | [2] |

| CAS Number | 2050-68-2 | [2] |

| Appearance | Oily liquid or solid, colorless to light yellow | |

| Boiling Point | 318.0 °C | [2] |

| Flash Point | 145.2 °C | [2] |

| Water Solubility | Insoluble (53 µg/L at 25 °C) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 5.6 |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of 4,4'-DCB dictate its concentration and persistence in the body, which are key determinants of its toxicity.

Absorption: 4,4'-DCB can be absorbed through oral, dermal, and inhalation routes of exposure. Its lipophilicity facilitates its passage across biological membranes.

Distribution: Following absorption, 4,4'-DCB is transported in the blood, often bound to albumin, and distributes to and accumulates in lipid-rich tissues such as the liver, adipose tissue, and skin.

Metabolism: The metabolism of 4,4'-DCB is a slow process primarily mediated by the cytochrome P-450 microsomal monooxygenase system. The primary metabolic pathway involves hydroxylation to form hydroxylated metabolites. These polar metabolites can then undergo conjugation with glucuronic acid and glutathione, facilitating their excretion. A known human metabolite is 4,4'-Dichloro-3-biphenylol.[4]

Excretion: The excretion of 4,4'-DCB and its metabolites occurs mainly through the bile and feces. Due to its slow metabolism and high lipophilicity, 4,4'-DCB has a long biological half-life and tends to accumulate in the body.

Mechanism of Toxicity and Health Effects

The toxicity of 4,4'-DCB is multifaceted, involving multiple mechanisms and leading to a range of adverse health effects. The International Agency for Research on Cancer (IARC) has classified PCBs, including 4,4'-DCB, as Group 1, carcinogenic to humans.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A primary mechanism of toxicity for dioxin-like PCBs, including some effects of 4,4'-DCB, is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4]

Upon binding of 4,4'-DCB to the AhR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it heterodimerizes with the AhR nuclear translocator (ARNT).[5] This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the altered transcription of genes involved in xenobiotic metabolism (e.g., CYP1A1, CYP1B1), cell growth, and differentiation.[5] This disruption of normal gene regulation is believed to be a key driver of many of the toxic effects of PCBs.

Endocrine Disruption

4,4'-DCB is recognized as an endocrine-disrupting chemical (EDC).[3] EDCs can interfere with the body's endocrine system by mimicking or blocking natural hormones, or by altering hormone production, transport, and metabolism.[6][7] PCBs can alter the production of thyroid hormones and bind to estrogen receptors, which can stimulate the growth of certain cancer cells and lead to reproductive dysfunction.

Neurotoxicity

PCBs, as a class of compounds, are known to be neurotoxic, particularly during development.[8] Exposure to PCBs has been associated with cognitive deficits and motor impairments.[9] One of the proposed mechanisms for PCB-induced neurotoxicity is the disruption of neurotransmitter systems, particularly the dopaminergic system.[2][9][10] PCBs can affect dopamine synthesis, storage, release, and reuptake.[9][11] Specifically, they have been shown to reduce the levels of the dopamine transporter (DAT), which is crucial for clearing dopamine from the synapse.[2][9]

Disruption of Calcium Signaling

There is evidence to suggest that some PCBs can interfere with intracellular calcium (Ca²⁺) signaling. Alterations in Ca²⁺ homeostasis can have widespread effects on cellular processes, including neurotransmission, muscle contraction, and gene expression. The exact mechanisms by which 4,4'-DCB affects calcium signaling require further investigation.

Quantitative Toxicological Data

Quantitative data on the toxicity of 4,4'-DCB are crucial for risk assessment. The following table summarizes available data. It is important to note that specific NOAEL and LOAEL values for 4,4'-DCB are limited, and data from studies on commercial PCB mixtures are often used as a surrogate.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ (Acute Lethal Dose) | Rat | Oral | 1010 mg/kg | |

| LD₅₀ (Acute Lethal Dose) | Mouse | Intraperitoneal | 880 mg/kg | |

| Reproductive Toxicity (LOAEL for PCB mixtures) | Rodents | Oral | 0.25 mg/kg/day | [1] |

| Reproductive Toxicity (LOAEL for PCB mixtures) | Nonhuman Primates | Oral | 0.008 mg/kg/day | [1] |

| Developmental Toxicity | Mouse | Gavage | No developmental toxicity detected at doses up to 64 mg/kg/day, though maternal toxicity was observed at the highest dose. | [12] |

Note: LOAEL (Lowest Observed Adverse Effect Level) and NOAEL (No Observed Adverse Effect Level) values are highly dependent on the specific study design, including the endpoints measured and the duration of exposure.

Experimental Protocols

The assessment of 4,4'-DCB toxicity relies on a variety of standardized and specialized experimental protocols.

Carcinogenicity Bioassay

A common protocol for assessing the carcinogenic potential of a chemical is the two-year rodent bioassay.

Protocol Outline:

-

Animal Model: Typically, male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1) are used.[13]

-

Dose Selection: Multiple dose groups, including a control group and at least two to three exposure groups, are established based on preliminary toxicity studies.

-

Administration: 4,4'-DCB is administered, often mixed in the diet or via gavage, for the majority of the animal's lifespan (typically 2 years).[14]

-

Observation: Animals are monitored regularly for clinical signs of toxicity, body weight changes, and tumor development.

-

Pathology: At the end of the study, a complete necropsy is performed, and all major tissues and organs are examined histopathologically for neoplastic and non-neoplastic lesions.[15]

Developmental and Reproductive Toxicity (DART) Studies

DART studies are designed to assess the potential of a substance to interfere with normal reproduction and development.

Protocol Outline:

-

Animal Model: Commonly conducted in rats or rabbits.[16]

-

Exposure Period: Exposure to the test substance can occur before mating (for effects on fertility), during gestation (for effects on the developing fetus), and during lactation (for postnatal effects).[17][18]

-

Endpoints: A wide range of endpoints are evaluated, including:

Analytical Methods for Biological Samples

Accurate quantification of 4,4'-DCB and its metabolites in biological tissues is essential for toxicokinetic and exposure assessment studies.

Protocol Outline:

-

Sample Preparation: Tissues (e.g., adipose, liver, blood) are homogenized and subjected to extraction.[19][20]

-

Extraction: Solvent extraction techniques, such as liquid-liquid extraction or solid-phase extraction (SPE), are used to isolate the lipophilic PCBs from the biological matrix.[19][20]

-

Cleanup: The extracts are purified to remove interfering substances, often using techniques like gel permeation chromatography or silica gel chromatography.[19]

-

Analysis: The purified extracts are analyzed using gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS) for sensitive and specific detection and quantification.[19][21]

Conclusion

This compound is a toxicologically significant compound with the potential to cause a wide range of adverse health effects, including carcinogenicity, endocrine disruption, and neurotoxicity. Its persistence and lipophilicity contribute to its bioaccumulation in the environment and in living organisms. The primary mechanism of its toxicity involves the activation of the aryl hydrocarbon receptor, leading to widespread changes in gene expression. Furthermore, its ability to disrupt dopamine and potentially calcium signaling pathways highlights its neurotoxic potential. While a considerable body of knowledge exists regarding the toxicity of PCBs as a class, further research is needed to delineate the specific toxicological profile of 4,4'-DCB, including the establishment of definitive NOAEL and LOAEL values for various health endpoints. A deeper understanding of its mechanisms of action will be crucial for accurate risk assessment and the development of strategies to mitigate its impact on human health and the environment. This technical guide provides a foundational resource for professionals engaged in these critical endeavors.

References

- 1. Reproductive toxicity of commercial PCB mixtures: LOAELs and NOAELs from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polychlorinated biphenyl-induced reduction of dopamine transporter expression as a precursor to Parkinson's disease-associated dopamine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H8Cl2 | CID 16308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. endocrine.org [endocrine.org]

- 7. endocrine.org [endocrine.org]

- 8. Neurobehavioral Toxicity of Selected Environmental Chemicals: Clinical and Subclinical Aspects - Behavioral Measures of Neurotoxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. The effect of polychlorinated biphenyls on the high affinity uptake of the neurotransmitters, dopamine, serotonin, glutamate and GABA, into rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of symmetrical polychlorinated biphenyl isomers on embryo and fetal development in mice. II. Comparison of this compound, 3,3',4,4'-tetrachlorobiphenyl, 3,3',5,5'-tetrachlorobiphenyl, and 3,3',4,4'-tetramethylbiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ora.ox.ac.uk [ora.ox.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. epa.gov [epa.gov]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 21. epa.gov [epa.gov]

Environmental Fate and Transport of 4,4'-Dichlorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and transport mechanisms of 4,4'-Dichlorobiphenyl (4,4'-DCB), a member of the polychlorinated biphenyl (PCB) class of persistent organic pollutants. Due to their historical use in various industrial applications and their resistance to degradation, PCBs, including 4,4'-DCB, remain a significant environmental concern. This document details the physicochemical properties of 4,4'-DCB and explores its behavior in various environmental compartments, including soil, water, and air. Key fate processes such as biodegradation, photodegradation, volatilization, and sorption are discussed in depth. Furthermore, this guide provides detailed experimental protocols for key assessment methods and utilizes data-driven visualizations to illustrate critical pathways and workflows, serving as a vital resource for professionals engaged in environmental research and risk assessment.

Introduction

This compound (4,4'-DCB) is a synthetic organochloride compound consisting of a biphenyl backbone with two chlorine atoms substituted at the 4 and 4' positions.[1] It is one of 209 PCB congeners, which were widely used in industrial applications such as coolants, lubricants, and plasticizers before their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects.[1] Understanding the environmental fate and transport of 4,4'-DCB is crucial for assessing its ecological risks and developing effective remediation strategies.

This guide synthesizes current scientific knowledge on the mechanisms governing the distribution and persistence of 4,4'-DCB in the environment. It is intended to provide researchers, scientists, and drug development professionals with a detailed technical resource, including quantitative data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

The environmental behavior of 4,4'-DCB is largely dictated by its physicochemical properties. Its low water solubility and high lipophilicity contribute to its tendency to partition into organic matter and bioaccumulate in living organisms. A summary of key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Cl₂ | [1][2][3] |

| Molecular Weight | 223.10 g/mol | [1] |

| Melting Point | 149 °C | [4] |

| Boiling Point | 317 °C | [4] |

| Water Solubility | 0.053 mg/L at 25°C | Guidechem |

| Log K_ow (Octanol-Water Partition Coefficient) | 5.58 | [4] |

| Henry's Law Constant | 1.99 x 10⁻⁴ atm·m³/mol | Guidechem |

| Vapor Pressure | 8.1 x 10⁻⁷ mm Hg at 25°C |

Table 1: Physicochemical Properties of this compound

Environmental Fate Mechanisms

The persistence of 4,4'-DCB in the environment is a result of its resistance to degradation. However, several processes contribute to its transformation and transport.

Biodegradation

Microbial degradation is a significant pathway for the breakdown of 4,4'-DCB in the environment. Both aerobic and anaerobic microorganisms have been shown to metabolize this compound, although the rates can be slow.

3.1.1. Aerobic Biodegradation

Under aerobic conditions, bacteria can initiate the degradation of 4,4'-DCB through a dioxygenase-mediated attack on the biphenyl rings. This process, known as the "upper pathway" of PCB degradation, leads to the formation of chlorinated benzoic acids.[5] These intermediates can then be further metabolized through the "lower pathway." Common bacterial genera capable of degrading PCBs include Pseudomonas, Rhodococcus, and Acinetobacter.

The initial step involves the dihydroxylation of one of the aromatic rings by a biphenyl dioxygenase, followed by dehydrogenation and meta-cleavage of the resulting catechol. This sequence of reactions ultimately yields a chlorinated benzoic acid. For 4,4'-DCB, this process can lead to the formation of 4-chlorobenzoic acid.[6]

3.1.2. Fungal Degradation

Certain fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have also demonstrated the ability to degrade 4,4'-DCB.[6][7] These fungi utilize extracellular lignin-modifying enzymes, such as lignin peroxidases and manganese peroxidases, to carry out a non-specific oxidation of a wide range of organic pollutants. Studies have shown that P. chrysosporium can mineralize 4,4'-DCB, with identified metabolites including 4-chlorobenzoic acid and 4-chlorobenzyl alcohol.[6][7]

Photodegradation

Photodegradation, or photolysis, is another important process that can contribute to the breakdown of 4,4'-DCB in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. This process involves the absorption of light energy, which can lead to the cleavage of carbon-chlorine bonds.

The quantum yield for the photodecay of 4,4'-DCB in a Tween 80 micellar solution has been reported to be 0.032, which can be increased to 0.043 in the presence of a photosensitizer like acetone.[8] The main pathway for the photodegradation of 4-chlorobiphenyl in hexane is dechlorination, following first-order kinetics.[9] This process involves the cleavage of the carbon-chlorine bond to produce a biphenyl free radical, which can then abstract a hydrogen atom from the solvent to form biphenyl.[9]

Environmental Transport Mechanisms

The movement of 4,4'-DCB through the environment is governed by a combination of its physical and chemical properties and the characteristics of the environmental compartments.

Volatilization

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The Henry's Law constant of 4,4'-DCB (1.99 x 10⁻⁴ atm·m³/mol) suggests a moderate potential for volatilization from water bodies. This process is a significant pathway for the entry of 4,4'-DCB into the atmosphere, where it can undergo long-range transport.

Sorption and Partitioning

Atmospheric Transport

Once volatilized into the atmosphere, 4,4'-DCB can be transported over long distances. In the atmosphere, it can exist in both the vapor phase and sorbed to atmospheric particles. The partitioning between these two phases is a key factor in its atmospheric lifetime and transport distance. Vapor-phase 4,4'-DCB can be degraded by reaction with hydroxyl radicals, with an estimated atmospheric half-life ranging from 1 to 15 days. Particle-bound 4,4'-DCB is subject to wet and dry deposition, returning it to terrestrial and aquatic ecosystems far from its original source.

Bioaccumulation and Biomagnification

The lipophilic nature of 4,4'-DCB leads to its bioaccumulation in the fatty tissues of organisms. This process involves the net uptake of the chemical from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. As 4,4'-DCB is transferred up the food chain, its concentration can increase at each trophic level, a process known as biomagnification. This can result in high concentrations in top predators, posing a significant risk to wildlife and human health.

Quantitative Environmental Fate Data

A summary of key quantitative data related to the environmental fate of 4,4'-DCB is presented in Table 2.

| Parameter | Value | Environmental Compartment | Reference |

| Partitioning Coefficients | |||

| Log K_ow | 5.58 | Octanol-Water | [4] |

| K_oc (estimated) | ~10⁴ - 10⁵ L/kg | Soil/Sediment-Water | |

| Henry's Law Constant | 1.99 x 10⁻⁴ atm·m³/mol | Water-Air | Guidechem |

| Degradation Half-Lives | |||

| Aerobic Biodegradation in Soil | 210 - 330 days | Soil | |

| Photodegradation in Water | Varies with conditions | Water | |

| Atmospheric Reaction with OH Radicals | 1 - 15 days | Air | |

| Degradation Products | |||

| Aerobic Biodegradation | 4-Chlorobenzoic acid, Catechols | Soil, Water | [6] |

| Fungal Degradation | 4-Chlorobenzoic acid, 4-Chlorobenzyl alcohol | Soil, Water | [6][7] |

| Photodegradation | Biphenyl, HCl | Water, Surfaces | [9] |

| Photochemical Data | |||

| Quantum Yield (in Tween 80) | 0.032 | Water (micellar) | [8] |

Table 2: Summary of Quantitative Environmental Fate Data for this compound

Experimental Protocols

This section provides an overview of standardized methodologies for assessing the environmental fate and transport parameters of hydrophobic organic compounds like 4,4'-DCB.

Determination of Soil Sorption Coefficient (K_oc) - OECD 106 Batch Equilibrium Method

The soil sorption coefficient (K_oc) is a critical parameter for predicting the mobility of a chemical in soil. The OECD Guideline 106 provides a standardized batch equilibrium method for its determination.[10][11][12][13]

Objective: To determine the adsorption/desorption distribution coefficient (K_d) of 4,4'-DCB in various soils and normalize it to the organic carbon content to obtain K_oc.

Materials:

-

This compound (analytical standard)

-

Radiolabeled ¹⁴C-4,4'-DCB (for ease of analysis)

-

A range of well-characterized soils with varying organic carbon content, pH, and texture

-

0.01 M CaCl₂ solution

-

Centrifuge tubes with low-adsorption characteristics (e.g., glass with Teflon-lined caps)

-

Shaker or rotator

-

Centrifuge

-

Liquid scintillation counter (LSC) or other appropriate analytical instrument (e.g., GC-MS)

Procedure:

-

Preliminary Study (Tier 1):

-

Determine the optimal soil-to-solution ratio to ensure a measurable decrease in the aqueous concentration of 4,4'-DCB (typically aiming for 20-80% adsorption).

-

Establish the equilibration time by measuring the concentration of 4,4'-DCB in the aqueous phase at various time points until a plateau is reached.

-

Assess the stability of 4,4'-DCB and its adsorption to the test vessel walls in control experiments without soil.

-

-

Screening Test (Tier 2):

-

Prepare solutions of 4,4'-DCB in 0.01 M CaCl₂ at a single, environmentally relevant concentration.

-

Add a known mass of each soil type to separate centrifuge tubes.

-

Add a known volume of the 4,4'-DCB solution to each tube.

-

Agitate the tubes at a constant temperature for the predetermined equilibration time.

-

Separate the solid and aqueous phases by centrifugation.

-

Analyze the concentration of 4,4'-DCB remaining in the aqueous phase (C_w).

-

Calculate the amount of 4,4'-DCB sorbed to the soil (C_s) by mass balance.

-

Calculate the distribution coefficient: K_d = C_s / C_w.

-

Calculate the organic carbon-normalized partition coefficient: K_oc = (K_d / %OC) * 100.

-

-

Adsorption Isotherm (Tier 3):

-

Repeat the screening test procedure using a range of initial 4,4'-DCB concentrations to determine the Freundlich or Langmuir adsorption isotherm, which describes the relationship between the sorbed and aqueous concentrations.

-

References

- 1. This compound | C12H8Cl2 | CID 16308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-Dichlorobiphenyl | C12H10Cl2 | CID 70247368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. This compound [stenutz.eu]

- 5. Aerobic degradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactor design and kinetics study of this compound photodecay in surfactant solution by using a photosensitizer and hydrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 11. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 12. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 13. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of 4,4'-Dichlorobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Dichlorobiphenyl (PCB 15) in various organic solvents. While quantitative data is sparse in publicly available literature, this document compiles qualitative solubility information, details a standard experimental protocol for solubility determination, and presents a visual workflow to aid researchers in their experimental design.

Introduction to this compound

This compound is a specific congener of polychlorinated biphenyls (PCBs), a class of synthetic organic chemicals. It is a solid at room temperature and, like other PCBs, is characterized by its low aqueous solubility and lipophilicity. Understanding its solubility in organic solvents is crucial for various applications, including environmental remediation, toxicological studies, and in the development of analytical methods.

Solubility Profile of this compound

This compound is generally soluble in non-polar organic solvents and lipids, a characteristic that contributes to its bioaccumulation in the environment. Its solubility in water is exceedingly low. The following table summarizes the qualitative solubility of this compound in several common organic solvents based on available data.

| Solvent | Chemical Formula | Polarity | Solubility of this compound | Citation |

| Acetone | C₃H₆O | Polar aprotic | Soluble | [1] |

| Benzene | C₆H₆ | Non-polar | Soluble | [1] |

| Chloroform | CHCl₃ | Polar aprotic | Soluble | [2] |

| Ethanol | C₂H₅OH | Polar protic | Soluble | [1][2] |

| Hexane | C₆H₁₄ | Non-polar | Soluble | [3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a solid compound in a solvent.[4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally, but a common duration is 24 to 72 hours.[4]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.[5]

-

Data Analysis: Calculate the solubility of this compound in the organic solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

-

Solvent Polarity: As a non-polar compound, this compound will exhibit higher solubility in non-polar solvents compared to polar solvents.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

This technical guide provides an overview of the solubility of this compound in various organic solvents, highlighting its general solubility in non-polar organic media. While specific quantitative data is not widely available, the detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine these values in their own laboratories. The provided workflow diagram serves as a visual aid for the experimental process. Further research to quantify the solubility of this compound in a broader range of organic solvents at different temperatures would be a valuable contribution to the scientific community.

References

An In-Depth Technical Guide to 4,4'-Dichlorobiphenyl (PCB Congener 15): History, Classification, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Dichlorobiphenyl, designated as PCB congener 15 in the Ballschmiter and Zell numbering system. Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in industrial applications due to their chemical stability and electrical insulating properties. However, their persistence in the environment and adverse health effects led to a global ban on their production. This document details the history of PCBs, with a specific focus on the classification and properties of PCB-15. It includes a thorough review of its chemical and physical characteristics, methods of synthesis, and metabolic pathways. Furthermore, this guide outlines detailed experimental protocols for its synthesis and analysis, and explores its interactions with key cellular signaling pathways, namely the Aryl Hydrocarbon Receptor (AhR) and Ryanodine Receptors (RyRs). This information is intended to serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

Introduction: A Legacy of Persistence

Polychlorinated biphenyls (PCBs) are a group of 209 individual chlorinated compounds (congeners) with the general chemical formula C₁₂H₁₀₋ₓClₓ. First synthesized in 1881, large-scale commercial production began in 1929 by the Swann Chemical Company, later acquired by Monsanto.[1] Marketed under trade names such as Aroclor, these mixtures of PCB congeners were prized for their non-flammability, chemical stability, high boiling point, and electrical insulating properties.[2][3] These characteristics led to their widespread use in a vast array of industrial and commercial applications, including:

-

Electrical transformers and capacitors

-

Heat transfer fluids

-

Hydraulic fluids

-

Plasticizers in paints, plastics, and rubber products

-

Pigments and dyes

The very properties that made PCBs desirable for industrial use—their stability and resistance to degradation—also resulted in their persistence in the environment. By the 1960s, evidence of their widespread environmental contamination and bioaccumulation in the food chain began to emerge.[1] Concerns over their toxicity grew, leading to restrictions and eventual bans on their production in many countries. In the United States, the manufacture of PCBs was prohibited in 1979 under the Toxic Substances Control Act (TSCA).[1][2] The Stockholm Convention on Persistent Organic Pollutants, which entered into force in 2004, called for the global elimination of PCBs.[4]

Classification of this compound as PCB Congener 15

To systematically identify and study the 209 individual PCB congeners, a numbering system was developed by Ballschmiter and Zell in 1980.[5] This system assigns a unique number from 1 to 209 to each congener based on the number and position of chlorine atoms on the biphenyl structure. This compound, with chlorine atoms at the 4th position on each of the two phenyl rings, is designated as PCB congener 15 (or PCB-15).[6][7]

PCBs are broadly classified into two groups based on their toxicological mechanisms:

-

Dioxin-like PCBs: These congeners have a planar or coplanar structure, allowing them to bind to and activate the aryl hydrocarbon receptor (AhR). Their toxicity is often expressed in terms of Toxic Equivalency Factors (TEFs), which relate their potency to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[8][9]

-

Non-dioxin-like PCBs: These congeners have a non-planar structure due to the presence of chlorine atoms at the ortho positions (2, 2', 6, and 6'), which hinders rotation around the bond connecting the two phenyl rings. They do not bind to the AhR with high affinity and thus do not exhibit dioxin-like toxicity. Their toxic effects are mediated through different mechanisms.

This compound (PCB-15) is a non-dioxin-like PCB as it lacks ortho-chlorine substitutions, but its linear structure does not confer the same planarity and AhR binding affinity as the more toxic coplanar PCBs. Therefore, it does not have a World Health Organization (WHO) assigned Toxic Equivalency Factor (TEF).[10]

Quantitative Data Summary

A summary of the key quantitative data for this compound (PCB-15) is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound (PCB-15)

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₈Cl₂ | [11] |

| Molecular Weight | 223.10 g/mol | [11] |

| CAS Number | 2050-68-2 | [11] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 148 - 149 °C | [7] |

| Boiling Point | 319.5 °C (at 760 mmHg) | [7] |

| Water Solubility | 0.053 mg/L at 25 °C | [7] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.76 | [7] |

| Vapor Pressure | 6.75 x 10⁻⁵ mmHg at 25 °C | [7] |

| Henry's Law Constant | 1.99 x 10⁻⁴ atm-m³/mol at 25 °C | [7] |

Table 2: Toxicological Data for this compound (PCB-15)

| Parameter | Value | Species | Reference(s) |

| Acute Oral LD₅₀ | 1010 mg/kg | Rat | [2] |

| WHO Toxic Equivalency Factor (TEF) | Not assigned (Non-dioxin-like PCB) | - | [10] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a Grignard reaction followed by a coupling step.